Ethyl (E)-3-(2,6-Dichloro-3-pyridyl)acrylate
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Overview
Description
Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate, also known by its MDL number MFCD31653753, is a chemical compound with the molecular formula C10H9Cl2NO2 and a molecular weight of 246.09 g/mol . This compound is characterized by the presence of a dichloropyridine ring and an ethyl ester group, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate typically involves the reaction of 2,6-dichloropyridine with ethyl acrylate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the desired product through a nucleophilic substitution mechanism .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The dichloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols.
Scientific Research Applications
Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate involves its interaction with specific molecular targets. The dichloropyridine ring can interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate: Similar compounds include other pyridine derivatives with different substituents on the ring.
Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate: Compounds with variations in the ester group or the position of chlorine atoms.
Uniqueness
Ethyl (2E)-3-(2,6-dichloropyridin-3-yl)prop-2-enoate is unique due to its specific combination of a dichloropyridine ring and an ethyl ester group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H9Cl2NO2 |
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Molecular Weight |
246.09 g/mol |
IUPAC Name |
ethyl 3-(2,6-dichloropyridin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H9Cl2NO2/c1-2-15-9(14)6-4-7-3-5-8(11)13-10(7)12/h3-6H,2H2,1H3 |
InChI Key |
UTFJNKJYOLPRNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CC1=C(N=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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